2-amino-4-(4-isopropoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their interesting potential pharmacological properties .
Synthesis Analysis
Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically multicomponent reactions (MCRs), which involve the reaction of three or more starting materials to produce a product that incorporates significant portions of all the starting materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents present in the molecule .
Scientific Research Applications
Corrosion Inhibition
One area of application for related compounds involves corrosion inhibition. A study explored the performance of pyranopyrazole derivatives as inhibitors for mild steel corrosion in HCl solutions. These derivatives demonstrated significant efficiency in preventing corrosion, with their effectiveness increasing with the inhibitor concentration. This study utilized various techniques such as weight loss measurement, electrochemical methods, and theoretical studies to understand the inhibitors' behavior and interaction with mild steel surfaces (Yadav et al., 2016).
Structural Analysis
In another study, the structural properties of a compound similar to the one you mentioned were analyzed using X-ray crystallography. This research provides detailed insights into the molecular structure, crystallization behavior, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties (Ganapathy et al., 2015).
Antimicrobial Activity
Research on pyran and pyranoquinoline derivatives has shown that these compounds exhibit promising antimicrobial activity. This suggests their potential in developing new antimicrobial agents. Such studies involve synthesizing various derivatives and testing their effectiveness against different bacterial strains, which could lead to new treatments for infections (Rbaa et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(3-methoxy-4-propan-2-yloxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-10(2)25-14-6-5-12(8-15(14)24-4)17-13(9-21)19(22)27-16-7-11(3)26-20(23)18(16)17/h5-8,10,17H,22H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOLJJWJRQDNLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC(C)C)OC)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-isopropoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile |
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